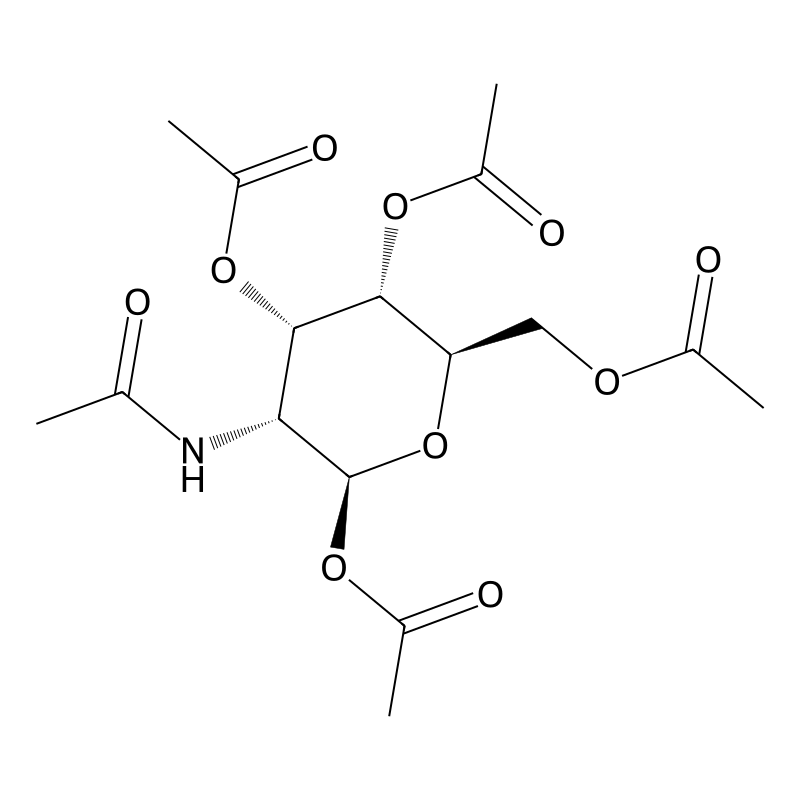

N-Acetyl-beta-D-glucosamine tetraacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

N-Acetyl-beta-D-glucosamine tetraacetate (CAS 7772-79-4), also known as β-pentaacetylglucosamine, is a fully protected carbohydrate building block essential for synthetic glycochemistry and cellular metabolic studies. Featuring four O-acetyl groups and one N-acetyl group on a β-D-glucopyranose core, this compound serves as a highly lipophilic, organic-soluble precursor. It is primarily procured as a starting material for the synthesis of complex oligosaccharides, glycopeptides, and glycosyl donors—specifically 1,2-oxazoline intermediates—as well as a cell-permeable metabolic modifier in biological assays .

Procuring unprotected N-acetylglucosamine (GlcNAc) or the α-anomer (CAS 7784-54-5) as a direct substitute for the β-tetraacetate fundamentally compromises both synthetic workflows and biological assays. Unprotected GlcNAc lacks solubility in standard organic solvents (e.g., dichloromethane, DMF) required for glycosylation, forcing buyers to perform inefficient, low-yield peracetylation steps in-house. Furthermore, substituting with the α-anomer disrupts the stereoelectronic requirements for neighboring group participation; the β-anomeric acetate is uniquely positioned to facilitate rapid, high-yield formation of the critical 1,2-oxazoline intermediate under Lewis acid catalysis. In cellular assays, substituting with unprotected GlcNAc results in a massive drop in lipophilicity, drastically reducing membrane permeability and metabolic incorporation [1].

Quantitative Advantage in Lipophilicity and Cellular Permeability

For cellular metabolic assays and drug delivery models, membrane permeability is dictated by the compound's lipophilicity. N-Acetyl-beta-D-glucosamine tetraacetate demonstrates an octanol/water partition coefficient of 0.424. In direct comparison, the α-anomer exhibits a partition coefficient of 0.278, while unprotected N-acetylglucosamine yields a highly hydrophilic coefficient of just 0.017. This ~25-fold increase in lipophilicity over the unprotected baseline ensures rapid trans-membrane diffusion, eliminating the need for complex formulation or permeabilization agents in in vitro studies[1].

| Evidence Dimension | Octanol/water partition coefficient |

| Target Compound Data | 0.424 (β-tetraacetate) |

| Comparator Or Baseline | 0.017 (Unprotected N-acetylglucosamine) and 0.278 (α-anomer) |

| Quantified Difference | ~25-fold higher lipophilicity than unprotected GlcNAc; 1.5-fold higher than the α-anomer |

| Conditions | Standard octanol/water partitioning assay |

Buyers conducting metabolic labeling or cellular assays must procure the peracetylated β-anomer to ensure spontaneous cellular uptake without relying on disruptive transfection or permeabilization protocols.

Stereoelectronic Superiority for 1,2-Oxazoline Intermediate Synthesis

In synthetic carbohydrate chemistry, the formation of 1,2-oxazoline intermediates is critical for achieving β-selective glycosylations. The β-anomeric acetate in N-Acetyl-beta-D-glucosamine tetraacetate is trans-diaxially oriented relative to the C2-acetamido group, providing optimal anchimeric assistance (neighboring group participation) upon treatment with Lewis acids. This specific stereochemistry allows for rapid, quantitative conversion to the oxazoline donor. In contrast, the α-anomer lacks this optimal trans-1,2 geometry, leading to slower reaction kinetics and potential side-product formation during donor activation .

| Evidence Dimension | Stereochemical efficiency in oxazoline formation |

| Target Compound Data | Trans-1,2 geometry enables direct anchimeric assistance and rapid oxazoline formation |

| Comparator Or Baseline | α-anomer (cis-1,2 geometry) |

| Quantified Difference | Faster reaction kinetics and higher intermediate yield for the β-anomer due to optimal neighboring group participation |

| Conditions | Lewis acid-catalyzed glycosyl donor activation in organic solvent |

Procurement of the β-anomer directly streamlines the synthesis of complex oligosaccharides and glycopeptides by guaranteeing high-yield, stereoselective donor activation.

Enhanced Processability in Aprotic Organic Solvents

Industrial and laboratory-scale glycosylations require precursors that are fully soluble in anhydrous, aprotic solvents to exclude moisture and prevent hydrolysis of reactive intermediates. N-Acetyl-beta-D-glucosamine tetraacetate is highly soluble in solvents such as N,N-dimethylformamide (DMF, 30 mg/mL) and dimethyl sulfoxide (DMSO, 20 mg/mL). Unprotected GlcNAc is practically insoluble in these organic solvents, requiring highly polar or aqueous conditions that are incompatible with standard Lewis acid-mediated glycosylation protocols. Procuring the pre-acetylated tetraacetate bypasses the need for a low-yielding, multi-day in-house peracetylation workflow .

| Evidence Dimension | Solubility in anhydrous aprotic solvents (e.g., DMF, DMSO) |

| Target Compound Data | Highly soluble (e.g., DMF: 30 mg/mL, DMSO: 20 mg/mL) |

| Comparator Or Baseline | Unprotected N-acetylglucosamine (practically insoluble in standard organic solvents) |

| Quantified Difference | Complete phase compatibility for the tetraacetate vs. near-zero solubility for the unprotected baseline in aprotic media |

| Conditions | Standard anhydrous synthetic conditions at standard temperature and pressure |

Purchasing the fully protected tetraacetate eliminates a costly, time-consuming synthetic step, allowing direct integration into anhydrous glycosylation workflows.

Precursor for Enzymatic and Chemical Glycosylation

Due to its optimal stereochemistry for forming 1,2-oxazoline intermediates, this compound is the procured starting material of choice for synthesizing glycosyl donors. These donors are subsequently used in transglycosylation reactions by engineered glycosynthases to produce complex N-glycans and glycopeptides with high β-selectivity .

Cellular Metabolic Labeling and Inhibition Assays

Leveraging its high octanol/water partition coefficient, the β-tetraacetate is utilized in cell-based assays where rapid, unassisted membrane diffusion is required. Once inside the cell, non-specific esterases cleave the acetyl groups, allowing the core GlcNAc to enter the hexosamine biosynthetic pathway or act as a metabolic inhibitor without the need for permeabilizing agents [1].

Synthesis of Chitosan Oligosaccharide Analogs

The compound's high solubility in aprotic solvents (like DMF and DCM) makes it an ideal building block for the controlled, step-wise synthesis of defined chitosan and chitin oligosaccharides, bypassing the insolubility issues that plague unprotected GlcNAc during polymer chain elongation .